molecular formula C12H9F3N2O3 B587472 5-Hydroxy Leflunomide-d4 (Metabolite M2) CAS No. 1794789-76-6

5-Hydroxy Leflunomide-d4 (Metabolite M2)

Cat. No.: B587472
CAS No.: 1794789-76-6
M. Wt: 290.235
InChI Key: PDBLFERZFMEGMZ-RHQRLBAQSA-N
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Description

5-Hydroxy Leflunomide-d4 (Metabolite M2) is a labeled compound of 5-Hydroxy Leflunomide, which is a metabolite of Leflunomide. It is used primarily in research settings, particularly in the fields of proteomics and metabolic research. The compound has a molecular formula of C12H5D4F3N2O3 and a molecular weight of 290.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Leflunomide. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is tightly controlled to ensure consistency and quality of the final product. Quality assurance measures, such as strict process parameter control and batch testing, are implemented to meet the high standards required for research applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Leflunomide-d4 (Metabolite M2) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Hydroxy Leflunomide-d4 (Metabolite M2) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves its interaction with specific molecular targets and pathways. As a metabolite of Leflunomide, it is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as those found in certain cancers and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy Leflunomide-d4 (Metabolite M2) is unique due to its isotopic labeling with deuterium. This labeling allows for more precise tracking and analysis in metabolic studies, providing valuable insights into the compound’s behavior and interactions in biological systems.

Properties

CAS No.

1794789-76-6

Molecular Formula

C12H9F3N2O3

Molecular Weight

290.235

IUPAC Name

5-(hydroxymethyl)-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)/i1D,2D,3D,4D

InChI Key

PDBLFERZFMEGMZ-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO

Synonyms

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4; 

Origin of Product

United States

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